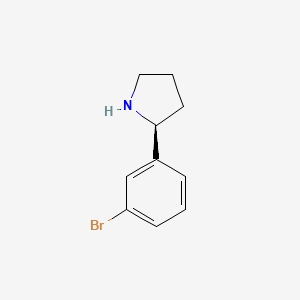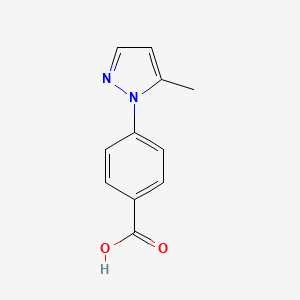
(2S)-2-(3-bromophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3-bromophenyl)pyrrolidine is a chiral compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring
Wissenschaftliche Forschungsanwendungen
(2S)-2-(3-bromophenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Safety and Hazards
The safety data sheet for pyrrolidine, a related compound, indicates that it is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-bromophenyl)pyrrolidine typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with 3-bromobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(3-bromophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenylpyrrolidine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenylpyrrolidine.
Wirkmechanismus
The mechanism of action of (2S)-2-(3-bromophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the binding affinity and specificity of the compound. The pyrrolidine ring enhances the compound’s stability and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(3-chlorophenyl)pyrrolidine
- (2S)-2-(3-fluorophenyl)pyrrolidine
- (2S)-2-(3-iodophenyl)pyrrolidine
Uniqueness
(2S)-2-(3-bromophenyl)pyrrolidine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound in various research applications.
Eigenschaften
IUPAC Name |
(2S)-2-(3-bromophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRVFEHVSIYTIO-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)
![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2507248.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2507249.png)





![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2507259.png)
![3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide](/img/structure/B2507260.png)
![1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea](/img/structure/B2507263.png)
